![molecular formula C10H14O2S B13791397 Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide CAS No. 92688-78-3](/img/structure/B13791397.png)
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide is an organic compound with the molecular formula C8H12O2S It is a derivative of benzo[c]thiophene, featuring a hexahydro structure with two additional oxygen atoms, forming a dioxide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3H-benzo[c][1,2]dithiol-3-ones with hexahydro-1,3,5-triazines . The reaction conditions often require specific catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfur dioxide group.
Substitution: Various substitution reactions can occur at different positions on the benzo[c]thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzo[c]thiophene ring.
Wissenschaftliche Forschungsanwendungen
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide involves its interaction with specific molecular targets. The sulfur dioxide group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and the derivatives used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiophene: An aromatic compound with a similar sulfur-containing ring structure.
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-: The parent compound without the dioxide group.
4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione: A structurally related compound with different functional groups.
Uniqueness
Benzo[c]thiophene, 1,3,3a,4,7,7a-hexahydro-, 2,2-dioxide is unique due to the presence of the sulfur dioxide group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
92688-78-3 |
|---|---|
Molekularformel |
C10H14O2S |
Molekulargewicht |
198.28 g/mol |
IUPAC-Name |
3λ6-thiatricyclo[5.2.2.02,6]undec-8-ene 3,3-dioxide |
InChI |
InChI=1S/C10H14O2S/c11-13(12)6-5-9-7-1-3-8(4-2-7)10(9)13/h1,3,7-10H,2,4-6H2 |
InChI-Schlüssel |
DXVRXYKJPYFGNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C=CC1C3C2S(=O)(=O)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


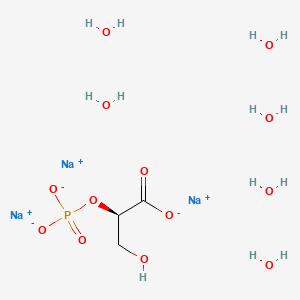
![7-methylbenzo[c]acridin-11-ol](/img/structure/B13791324.png)
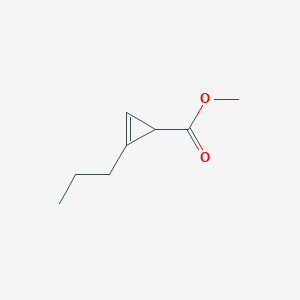
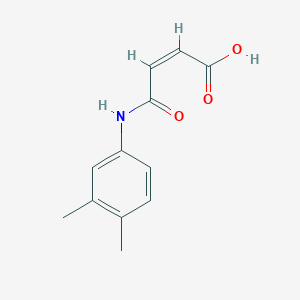


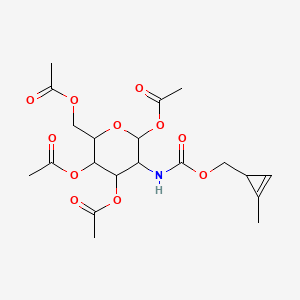
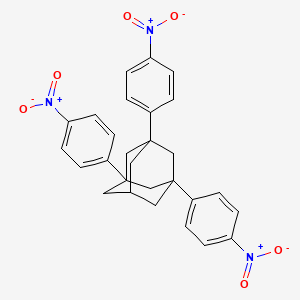
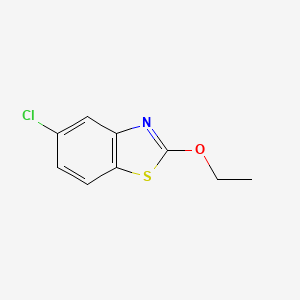
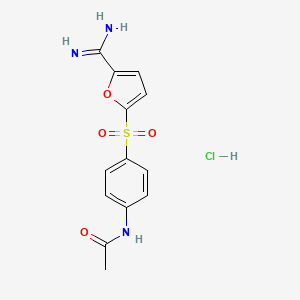
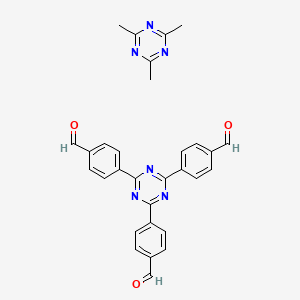
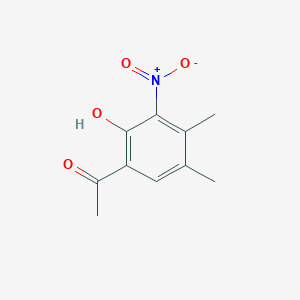
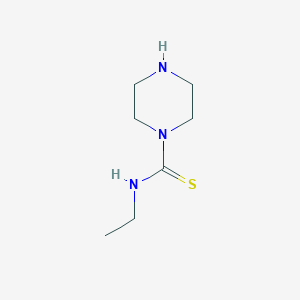
![5-Bromo-2-[(tert-butyl-dimethyl-silanyl)-ethynyl]-pyridine](/img/structure/B13791391.png)
